1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-
Brand Name: Vulcanchem
CAS No.: 1227580-91-7
VCID: VC18767368
InChI: InChI=1S/C10H8FNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3
SMILES:
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol

1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-

CAS No.: 1227580-91-7

Cat. No.: VC18767368

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- - 1227580-91-7

Specification

CAS No. 1227580-91-7
Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
IUPAC Name 7-fluoro-5-methoxy-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C10H8FNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3
Standard InChI Key YLQLRFVXUBZLDC-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C(=C1)F)NC=C2C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the indole family, characterized by a fused bicyclic system comprising a benzene ring (six-membered) and a pyrrole ring (five-membered with one nitrogen atom). The substitution pattern is critical to its reactivity:

  • 3-position: A formyl group (–CHO) introduces electrophilic character, enabling nucleophilic addition and condensation reactions .

  • 7-position: Fluorine’s strong electron-withdrawing effect enhances metabolic stability and influences intermolecular interactions.

  • 5-position: The methoxy group (–OCH₃) contributes to solubility in polar solvents and modulates electronic effects via resonance donation .

The molecular formula is C₁₀H₇FNO₂, with a molar mass of 192.17 g/mol.

Spectral Characteristics

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch of aldehyde), ~1250 cm⁻¹ (C–F stretch), and ~2830 cm⁻¹ (C–H stretch of methoxy group) .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 9.8–10.2 ppm (aldehyde proton), doublets for fluorine-coupled aromatic protons (δ 6.5–7.5 ppm), and a methoxy singlet at δ 3.8–4.0 ppm .

    • ¹³C NMR: Resonances at ~190 ppm (aldehyde carbonyl), ~160 ppm (methoxy carbon), and ~150 ppm (fluorine-substituted aromatic carbon).

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- typically involves multi-step protocols:

Vilsmeier-Haack Formylation

This method formylates indole derivatives using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example:

  • Substrate Preparation: 7-Fluoro-5-methoxyindole is treated with POCl₃/DMF to generate the Vilsmeier reagent.

  • Electrophilic Attack: The reagent reacts at the 3-position, forming the aldehyde functionality .

  • Workup: Hydrolysis with aqueous NaOH yields the final product .

Yield: ~75–85% .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable selective functionalization. For instance:

  • Suzuki-Miyaura coupling introduces aryl groups at specific positions without altering existing substituents.

Reaction Pathways

The compound participates in diverse reactions:

Reaction TypeConditionsProduct Example
Knoevenagel CondensationMalononitrile, piperidineα,β-Unsaturated nitriles
Nucleophilic AdditionGrignard reagents, THFSecondary alcohols
ReductionNaBH₄, MeOH3-Hydroxymethyl indoles

Biological Activities and Applications

Industrial Applications

  • Agrochemicals: Serves as a precursor for fungicides targeting Botrytis cinerea.

  • Materials Science: Used in synthesizing fluorescent dyes for OLEDs (λₑₘ = 450 nm) .

Future Research Directions

  • Structure-Activity Optimization: Modifying the methoxy group to enhance blood-brain barrier penetration.

  • Green Synthesis: Developing catalyst-free methods using ionic liquids or microwave irradiation.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for selective tumor targeting.

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